molecular formula C15H13ClFNO4S B3608738 (2-Fluorophenyl)methyl 2-[(4-chlorophenyl)sulfonylamino]acetate

(2-Fluorophenyl)methyl 2-[(4-chlorophenyl)sulfonylamino]acetate

Cat. No.: B3608738
M. Wt: 357.8 g/mol
InChI Key: ALOCRQOBFCAERQ-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methyl 2-[(4-chlorophenyl)sulfonylamino]acetate: is an organic compound that features a fluorinated phenyl group and a chlorinated phenylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methyl 2-[(4-chlorophenyl)sulfonylamino]acetate typically involves the reaction of (2-fluorophenyl)methanol with 2-[(4-chlorophenyl)sulfonylamino]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

    Substitution: The fluorine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Fluorophenyl)methyl 2-[(4-chlorophenyl)sulfonylamino]acetate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and selectivity for biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methyl 2-[(4-chlorophenyl)sulfonylamino]acetate would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine and chlorine atoms can enhance the compound’s ability to form hydrogen bonds and van der Waals interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluorophenyl)methyl 2-[(4-bromophenyl)sulfonylamino]acetate: Similar structure but with a bromine atom instead of chlorine.

    (2-Fluorophenyl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate: Similar structure but with a methyl group instead of chlorine.

    (2-Fluorophenyl)methyl 2-[(4-nitrophenyl)sulfonylamino]acetate: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The presence of both fluorine and chlorine atoms in (2-Fluorophenyl)methyl 2-[(4-chlorophenyl)sulfonylamino]acetate makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-fluorophenyl)methyl 2-[(4-chlorophenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO4S/c16-12-5-7-13(8-6-12)23(20,21)18-9-15(19)22-10-11-3-1-2-4-14(11)17/h1-8,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOCRQOBFCAERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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